[(4-Bromo-3-propoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
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Overview
Description
(4-Bromo-3-propoxyphenyl)sulfonylamine is a complex organic compound characterized by the presence of a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, along with a tetramethylbutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-propoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Bromo-3-propoxyphenyl)sulfonylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The bromine atom and propoxy group may also contribute to the compound’s reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methoxyphenyl)sulfonylamine
- (4-Bromo-3-ethoxyphenyl)sulfonylamine
- (4-Bromo-3-butoxyphenyl)sulfonylamine
Uniqueness
(4-Bromo-3-propoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-bromo-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3S/c1-7-10-22-15-11-13(8-9-14(15)18)23(20,21)19-17(5,6)12-16(2,3)4/h8-9,11,19H,7,10,12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNROJEBPVQTMQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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